molecular formula C17H23NO4 B1277214 Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid CAS No. 332064-73-0

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Cat. No. B1277214
CAS RN: 332064-73-0
M. Wt: 305.4 g/mol
InChI Key: ZEIROKVMYFFJKQ-DNGMOHDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, or Boc-R-PHEA, is an amino acid derivative that has become increasingly popular in recent years due to its unique properties. It has been used in a variety of scientific research applications, such as drug development, biochemistry, and physiology. Boc-R-PHEA has several advantages over other amino acids, including its ability to form strong bonds with other molecules, its stability, and its solubility in water.

Scientific Research Applications

Synthesis of Hydroxypipecolic Acid and β-Turn Mimetics

Krishnamurthy et al. (2015) describe using racemic 2-amino-5-hexenoic acid derivatives, which are closely related to Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, in the synthesis of 5-hydroxypipecolic acid. This process involves α-chymotrypsin or L-acylase mediated resolution, oxidation, and selective diastereomeric epoxide conversion using Jacobsen's hydrolytic kinetic resolution. This method is significant for producing enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection, essential for the synthesis of complex molecules like 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).

Gu et al. (2003) synthesized β-phenyl-δ,ε-unsaturated amino acids, including (2S,3S)- and (2R,3R)-2-amino-3-phenyl-5-hexenoic acids, using Ni(II)-complexes. These amino acids were utilized in creating [4,3,0]-bicyclic β-turn mimetics, demonstrating the application of similar compounds in peptide synthesis (Gu et al., 2003).

Application in Cholecystokinin Analogs

Amblard et al. (1993) developed analogs of cholecystokinin using compounds similar to this compound. This research involved the synthesis of 3-amino-7-phenylheptanoic acid and 3-amino-6-(phenyloxy)hexanoic acid, used for producing cholecystokinin analogs with specific biological activities (Amblard et al., 1993).

Biochemical Analysis

Biochemical Properties

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and enzyme interactions. This compound interacts with various enzymes, including peptidylglycine alpha-amidating monooxygenase (PAM), which is involved in the bioactivation of peptide hormones . The interaction with PAM is crucial as it influences the amidation process, thereby affecting the activity of peptide hormones. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histone subtypes . This inhibition is significant as it impacts gene expression and cellular functions.

Cellular Effects

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of HDAC enzymes results in altered gene expression patterns, which can affect cell proliferation, differentiation, and apoptosis . Furthermore, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has demonstrated anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines in macrophages . These cellular effects highlight the compound’s potential therapeutic applications in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of HDAC enzymes, preventing their deacetylase activity and resulting in increased acetylation of histone proteins . This modification of histones alters the chromatin structure, thereby regulating gene expression. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid interacts with PAM, inhibiting its amidation activity and affecting the bioactivation of peptide hormones . These molecular interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have indicated that Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular functions without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Studies have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings emphasize the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence phenylalanine metabolism, vitamin B6 metabolism, and steroid hormone biosynthesis . These interactions affect the overall metabolic balance within cells, contributing to the compound’s biochemical and therapeutic effects. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can modulate the activity of metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transport proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cell, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIROKVMYFFJKQ-DNGMOHDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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